Nitro Positional SAR: 4-Nitro vs. 2-Nitro vs. 3-Nitro Regioisomer AT1 Receptor Antagonist Activity
In the benzyl benzoate derivative series reported by Ohno et al. (2008), the position of the nitro substituent on the benzoyl ring is the dominant determinant of AT1 receptor antagonist potency. The 4-nitro isomer (target compound, CHEMBL498671) yields an IC50 of 342,000 nM, representing an intermediate activity level: ~8.4-fold less potent than the 2-nitro isomer (CHEMBL498499, IC50 40,500 nM) but essentially equipotent with the 3-nitro isomer (CHEMBL526296, IC50 335,000 nM) [1]. The paper explicitly highlights that the 2'-nitrobenzoate derivatives showed about 10-fold higher activity than benzyl benzoate itself, while the 4-nitro isomer was not among the most active congeners [2]. This places the 4-nitro compound as a critical negative-control regioisomer for SAR studies—essential for confirming that nitro-position effects, not merely nitro presence, drive activity.
| Evidence Dimension | AT1 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 342,000 nM (342 μM) |
| Comparator Or Baseline | 3-Methylbenzyl 2'-nitrobenzoate: IC50 = 40,500 nM (40.5 μM); 3-Methylbenzyl 3'-nitrobenzoate: IC50 = 335,000 nM (335 μM); Benzyl benzoate (parent): IC50 = 504,000 nM (504 μM) |
| Quantified Difference | 8.4-fold less potent than 2-nitro isomer; 1.02-fold vs. 3-nitro isomer (equipotent); 1.47-fold more potent than parent benzyl benzoate |
| Conditions | Antagonist activity at HA-tagged mouse AT1a angiotensin II receptor expressed in HEK293T cells, assessed as decrease in angiotensin II-induced intracellular calcium; all data from the same study (Ohno et al., 2008), curated in ChEMBL and BindingDB |
Why This Matters
For procurement decisions in AT1 receptor SAR programs, the 4-nitro isomer serves as an essential comparator that defines the activity penalty of para-nitro placement versus ortho-nitro, enabling rigorous structure-activity relationship mapping.
- [1] BindingDB BDBM50479170 (CHEMBL498671, IC50 3.42E+5 nM); BDBM50479157 (CHEMBL498499, IC50 4.05E+4 nM); BDBM50479156 (CHEMBL526296, IC50 3.35E+5 nM); BDBM50134035 (CHEMBL1239, benzyl benzoate, IC50 5.04E+5 nM). All curated from Ohno et al., 2008. View Source
- [2] Ohno O, Ye M, Koyama T, et al. Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. Bioorg Med Chem. 2008;16(16):7843-7852. Abstract: 'meta-methyl and 3-methylbenzyl 2′-nitrobenzoate derivatives showed about 10-fold higher activity than benzyl benzoate itself.' View Source
